molecular formula C16H18N4O3S2 B2885694 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-93-3

5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2885694
CAS RN: 868220-93-3
M. Wt: 378.47
InChI Key: OFTZQJACIBITLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a 1,4-Dioxa-8-azaspiro[4.5]decane moiety . This is a type of spirocyclic compound, which means it has two rings that share a single atom . Spirocyclic compounds are often used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C7H14NO2 . It contains seven carbon atoms, fourteen hydrogen atoms, one nitrogen atom, and two oxygen atoms .


Chemical Reactions Analysis

1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes .


Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane is a liquid at room temperature . It has a boiling point of 108 - 110 °C (35 hPa) and a density of 1.117 g/cm3 . Its refractive index is 1.4809 to 1.4829 (20°C, 589 nm) .

Scientific Research Applications

Anticancer and Antidiabetic Applications

A study highlighted the development of a series of compounds including spirothiazolidines, showing significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Moreover, certain compounds demonstrated higher therapeutic indices for both alpha-amylase inhibitor and alpha-glucosidase inhibitor, indicating potential antidiabetic applications (Flefel et al., 2019).

Antiviral Activity

Research on 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which share a similar structural framework, showed that several compounds effectively inhibited human coronavirus 229E replication. One particular compound exhibited an EC50 value of 5.5 µM, comparable to known coronavirus inhibitors, underscoring the potential of such structures in antiviral drug development (Apaydın et al., 2019).

Fungicidal Activity

A study synthesized halogen substituted 6-azolylmethyl-7-benzylidenespiro[4.5]decan-6-ols, finding that several compounds were more active than triadimenol against phytopathogenic fungi. This suggests the potential fungicidal applications of compounds with a similar spiro[4.5]decan-6-ol structure (Popkov et al., 2016).

Antimicrobial Activity

Spiro thiazolinone heterocyclic compounds, related in structure, demonstrated antimicrobial activity. The synthesis and characterization of these compounds indicated that increased fusion of heterocyclic rings resulted in higher antimicrobial activities, suggesting a similar potential for the compound (Patel & Patel, 2015).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/ fume/ gas/ mist/ vapours/ spray, and to wear protective gloves/ eye protection/ face protection when handling it .

Future Directions

As for future directions, spirocyclic compounds are of interest in the field of medicinal chemistry, so it’s possible that this compound or derivatives of it could be studied for potential pharmaceutical applications .

properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S2/c21-14-13(25-15-17-10-18-20(14)15)12(11-2-1-9-24-11)19-5-3-16(4-6-19)22-7-8-23-16/h1-2,9-10,12,21H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTZQJACIBITLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(C3=CC=CS3)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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